3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol
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Overview
Description
3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound with the molecular formula C₁₆H₁₈N₂O₂S₂ and a molecular weight of 334.46 g/mol . This compound is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a tosyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves the functionalization of pyrrolidine derivatives. . The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving sulfur-containing compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, used in the synthesis of pharmaceuticals.
Pyridine-2-thiol: A simpler analog without the tosyl and pyrrolidine groups, used as a ligand in coordination chemistry.
Tosylpyrrolidine: Lacks the pyridine-2-thiol moiety, used in organic synthesis as a protecting group
Uniqueness
3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a tosyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C16H18N2O2S2 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C16H18N2O2S2/c1-12-6-8-13(9-7-12)22(19,20)18-11-3-5-15(18)14-4-2-10-17-16(14)21/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,21) |
InChI Key |
NSTTVPJIZMUMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=S |
Origin of Product |
United States |
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